2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-

Catalog No.
S663047
CAS No.
6738-27-8
M.F
C16H24O
M. Wt
232.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl...

CAS Number

6738-27-8

Product Name

2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-

IUPAC Name

2,6-ditert-butyl-4-ethylidenecyclohexa-2,5-dien-1-one

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

InChI

InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10H,1-7H3

InChI Key

KEJPWCIDZLVYDJ-UHFFFAOYSA-N

SMILES

CC=C1C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC=C1C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C

Potential Applications:

Based on its structure, some potential research areas for this compound include:

  • Organic synthesis: The presence of a conjugated diene system (four alternating single and double bonds) suggests possible applications as a building block in organic synthesis for the creation of more complex molecules. PubChem, 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-: )
  • Material science: The bulky tert-butyl groups (three connected methyl groups) on the molecule could influence its self-assembly properties, making it a candidate for research in areas like supramolecular chemistry or polymer science.

2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene, also known by its CAS Number 6738-27-8, is an organic compound with the molecular formula C16H24O and a molecular weight of 232.368 g/mol. Its structure features a cyclohexadienone core with two tert-butyl groups and an ethylidene substituent, contributing to its unique properties. The compound is characterized by a LogP value of 4.90, indicating its lipophilicity, which can influence its biological activity and applications in various fields .

There is no current scientific research available on a specific mechanism of action for this compound in biological systems.

  • Information on specific hazards or toxicity associated with 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- is limited.
  • As with most organic compounds, it's advisable to handle it with proper personal protective equipment (PPE) in a well-ventilated laboratory due to potential unknown health risks.

Future Research Directions

  • Further research is needed to explore the synthesis of 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- in detail.
  • Investigation into its physical and chemical properties, including reactivity in various conditions, would be valuable.
  • Studies on potential applications in organic synthesis, particularly its participation in cycloaddition reactions, are warranted.

The compound exhibits several notable chemical reactivity patterns:

  • Oxidation: It can undergo oxidation to form quinone derivatives, which are significant in various biochemical processes.
  • Reduction: The cyclohexadienone ring may be reduced to yield cyclohexanol derivatives, showcasing its potential in synthetic chemistry.
  • Conjugate Addition: It serves as a useful reagent for stereoselective catalytic 1,6-conjugate addition reactions, demonstrating its utility in organic synthesis .

Several synthesis methods for 2,5-cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene have been reported:

  • Catalytic Methods: Utilizing transition metals as catalysts for the formation of the cyclohexadienone structure.
  • Alkylation Reactions: Involving the introduction of tert-butyl and ethylidene groups through alkylation of suitable precursors.
  • Conjugate Addition Reactions: Employing conjugate addition techniques to build the compound from simpler starting materials .

The compound finds applications in several areas:

  • Analytical Chemistry: It can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), making it useful in pharmacokinetics and impurity isolation .
  • Synthetic Chemistry: It serves as a reagent in various organic synthesis reactions due to its unique reactivity profile.
  • Research

Interaction studies involving 2,5-cyclohexadien-1-one derivatives often focus on their binding affinity to various biological targets. Preliminary studies suggest potential interactions with enzymes involved in oxidative stress pathways and inflammation. Further research is needed to elucidate specific mechanisms and affinities.

Several compounds share structural features with 2,5-cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,5-Cyclohexadien-1-oneC10H10OSimpler structure; lacks bulky substituents
3-Methyl-2-cyclohexen-1-oneC10H12ODifferent substitution pattern; more saturated
2-Methyl-3-cyclohexen-1-oneC10H12OSimilar ring structure; different substituents
4-Ethylidene-cyclohexanoneC11H14OContains an additional ethyl group

The uniqueness of 2,5-cyclohexadien-1-one lies in its combination of bulky tert-butyl groups and the cyclohexadienone framework, which influences its reactivity and biological interactions compared to simpler analogs.

XLogP3

4.8

Other CAS

6738-27-8

General Manufacturing Information

2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-: INACTIVE

Dates

Last modified: 08-15-2023

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